![molecular formula C11H13FN2O B6293304 (2-Fluoro-5-methylpyridin-3-yl)(pyrrolidin-1-yl)methanone CAS No. 2404734-44-5](/img/structure/B6293304.png)
(2-Fluoro-5-methylpyridin-3-yl)(pyrrolidin-1-yl)methanone
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Description
“(2-Fluoro-5-methylpyridin-3-yl)(pyrrolidin-1-yl)methanone” is a chemical compound with the molecular formula C11H13FN2O and a molecular weight of 208.23 . It’s used in scientific research.
Molecular Structure Analysis
The molecular structure of “(2-Fluoro-5-methylpyridin-3-yl)(pyrrolidin-1-yl)methanone” consists of a pyridine ring substituted with a fluorine atom and a methyl group, and a pyrrolidine ring attached via a methanone group . Further structural analysis would require more specific data.Chemical Reactions Analysis
The pyrrolidine ring in the molecule is a versatile scaffold used widely by medicinal chemists to obtain compounds for the treatment of human diseases . The specific chemical reactions involving “(2-Fluoro-5-methylpyridin-3-yl)(pyrrolidin-1-yl)methanone” are not detailed in the available resources.Physical And Chemical Properties Analysis
“(2-Fluoro-5-methylpyridin-3-yl)(pyrrolidin-1-yl)methanone” has a molecular weight of 208.23 . Additional physical and chemical properties are not specified in the available resources.Future Directions
The future directions for research on “(2-Fluoro-5-methylpyridin-3-yl)(pyrrolidin-1-yl)methanone” could include exploring its potential applications in drug discovery and development, given the known versatility of the pyrrolidine ring . Further studies could also focus on its synthesis, chemical reactions, and physical and chemical properties.
properties
IUPAC Name |
(2-fluoro-5-methylpyridin-3-yl)-pyrrolidin-1-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13FN2O/c1-8-6-9(10(12)13-7-8)11(15)14-4-2-3-5-14/h6-7H,2-5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBTYHDJTEURMKO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N=C1)F)C(=O)N2CCCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13FN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Fluoro-5-methylpyridin-3-yl)(pyrrolidin-1-yl)methanone |
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